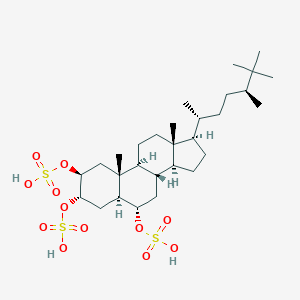
Halistanol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halistanol sulfate is a natural product that is isolated from marine sponges. It has shown promising results in various scientific studies due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibiofilm Properties
Halistanol sulfate A, isolated from the sponge Petromica ciocalyptoides, exhibits potent antimicrobial activity against Streptococcus mutans, the primary etiological agent of human dental caries. It inhibits biofilm formation and reduces biofilm-associated gene expression in planktonic cells, indicating its potential as a scaffold for drug development in antibiofilm therapy against S. mutans (Lima et al., 2014).
SIRT1-3 Inhibitory Activity
Halistanol sulfates I and J, derived from a marine sponge Halichondria sp., have been identified as inhibitors of SIRT 1-3, a group of enzymes involved in various cellular processes. These compounds show inhibitory activity with varying IC50 ranges, suggesting their potential use in targeting these enzymes for therapeutic purposes (Nakamura et al., 2017).
Anti-HSV-1 Activity
Halistanol sulfate and Halistanol sulfate C, isolated from the marine sponge Petromica citrina, have shown inhibitory effects on the replication of the Herpes Simplex Virus type 1 (HSV-1). Their anti-HSV-1 activity is mediated by inhibiting virus attachment and penetration into host cells, virucidal effects on virus particles, and impairment in levels of HSV-1 proteins (Guimarães et al., 2013).
Inhibition of CDK4/Cyclin D1 Complexation
Halistanol sulfate, isolated from a marine sponge of the genus Aka, has been found to inhibit CDK4/cyclin D1 complexation, which is a crucial interaction in cell cycle regulation and cancer development (Mukku et al., 2003).
P2Y12 Inhibition
Halistanol sulfate has been identified as a P2Y12 inhibitor, a receptor involved in platelet aggregation, highlighting its potential application in thrombotic diseases. This finding was made during a study of compounds from a marine sponge Topsentia sp. (Yang et al., 2003).
Antibacterial Activity Against Resistant Bacteria
Halistanol sulfate and related compounds have shown significant antibacterial activity against Gram-positive bacteria, including antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This activity, coupled with anti-inflammatory properties, indicates potential for treating infections by resistant bacteria (Constantino et al., 2018).
Propiedades
Número CAS |
103065-20-9 |
|---|---|
Nombre del producto |
Halistanol sulfate |
Fórmula molecular |
C29H52O12S3 |
Peso molecular |
688.9 g/mol |
Nombre IUPAC |
[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1 |
Clave InChI |
UYXOPBYFUWYADH-APJFPIMXSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
SMILES |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
SMILES canónico |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Sinónimos |
halistanol sulfate halistanol trisulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




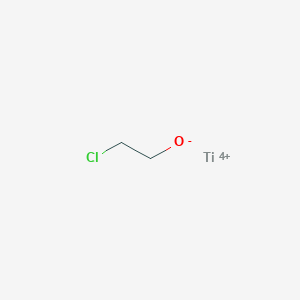
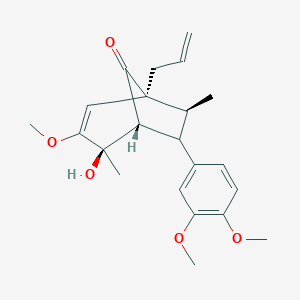
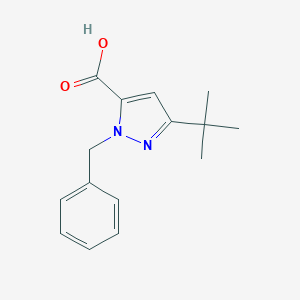
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
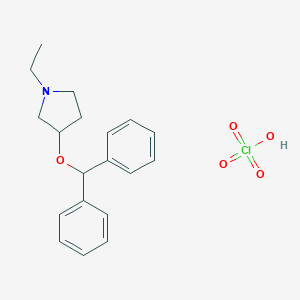
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)


![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
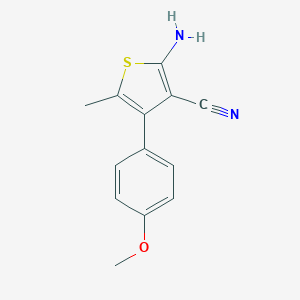
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)